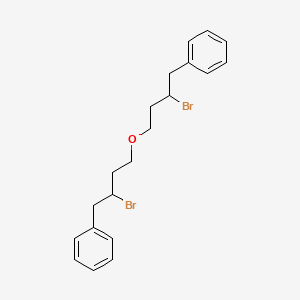
Benzyl-3-bromopropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-3-bromopropyl ether is an organic compound with the molecular formula C10H13BrO. It is a clear, colorless to yellow liquid that is slightly soluble in water. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-3-bromopropyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of this compound often involves the reaction of benzyl alcohol with 3-bromopropanol in the presence of a strong base. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzyl-3-bromopropyl ether undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as ethers or alcohols.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
Benzyl-3-bromopropyl ether is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl-3-bromopropyl ether involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This property makes it useful in various synthetic applications .
Comparison with Similar Compounds
- Benzyl 2-bromoethyl ether
- Benzyl phenyl ether
- Benzyl glycidyl ether
Comparison: Benzyl-3-bromopropyl ether is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to benzyl 2-bromoethyl ether, it has a longer carbon chain, which can influence its reactivity and the types of products formed. Benzyl phenyl ether and benzyl glycidyl ether have different functional groups, leading to different reactivity patterns and applications .
Properties
Molecular Formula |
C20H24Br2O |
|---|---|
Molecular Weight |
440.2 g/mol |
IUPAC Name |
[2-bromo-4-(3-bromo-4-phenylbutoxy)butyl]benzene |
InChI |
InChI=1S/C20H24Br2O/c21-19(15-17-7-3-1-4-8-17)11-13-23-14-12-20(22)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 |
InChI Key |
DFBIFZRYDBEFGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCOCCC(CC2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




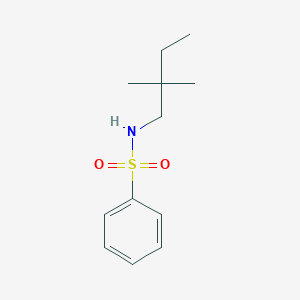
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride](/img/structure/B14010334.png)
![2-[methyl(nitroso)amino]ethyl N-phenylcarbamate](/img/structure/B14010355.png)
![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)
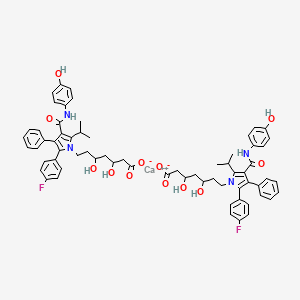
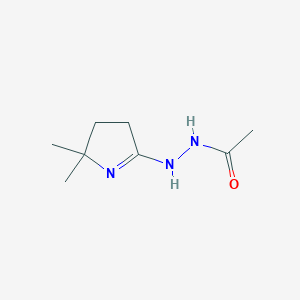
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010388.png)
![3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide](/img/structure/B14010395.png)
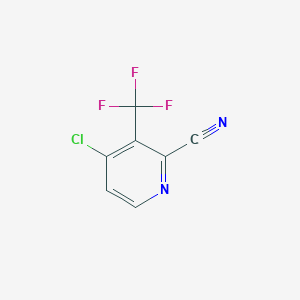

![2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B14010415.png)

